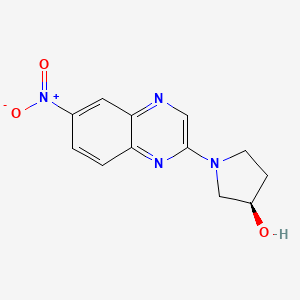

(R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol

Descripción

(R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol (CAS: 1417789-06-0) is a chiral quinoxaline derivative with the molecular formula C₁₂H₁₂N₄O₃ and a molecular weight of 260.25 g/mol. The compound features a nitro group at the 6-position of the quinoxaline ring and an (R)-configured pyrrolidin-3-ol moiety attached to the 2-position of the heterocycle. This stereochemical specificity is critical, as enantiomers often exhibit distinct biological interactions due to differences in binding affinity .

Propiedades

IUPAC Name |

(3R)-1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c17-9-3-4-15(7-9)12-6-13-11-5-8(16(18)19)1-2-10(11)14-12/h1-2,5-6,9,17H,3-4,7H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKWOMJMWRYHNL-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Nitration: The quinoxaline ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

Formation of the Pyrrolidin-3-ol Moiety: The pyrrolidin-3-ol moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the nitrated quinoxaline intermediate.

Industrial Production Methods: Industrial production of ®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-3-ol moiety, leading to the formation of corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes derived from the pyrrolidin-3-ol moiety.

Reduction Products: Amino derivatives of the quinoxaline ring.

Substitution Products: Various substituted quinoxaline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

Materials Science: The compound may be investigated for its electronic properties and potential use in organic electronics or as a building block for advanced materials.

Mecanismo De Acción

The mechanism of action of ®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoxaline ring can engage in π-π stacking interactions with aromatic residues in proteins. The pyrrolidin-3-ol moiety can form hydrogen bonds with biological targets, contributing to the compound’s overall binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural distinctions between (R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol and its analogs:

Key Observations:

Nitro Group Impact: The nitro group in the target compound distinguishes it from analogs like 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one, which lacks electron-withdrawing substituents. Nitro groups can enhance binding to electron-rich biological targets (e.g., enzymes or receptors) and alter pharmacokinetic properties .

Stereochemistry : The (R)-configuration of the pyrrolidin-3-ol moiety may confer selectivity in biological systems. For example, in , enantiomeric derivatives (R vs. S) of 1-(2-phenylethyl)pyrrolidin-3-ol exhibit differing antiviral activities, underscoring the importance of chirality .

Functional Groups: The hydroxyl group in the target compound serves as a hydrogen bond donor, whereas the ketone in 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one acts only as an acceptor. This difference could influence solubility and target engagement .

Actividad Biológica

(R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 218.21 g/mol

- Structural Features : It contains a pyrrolidine ring substituted with a 6-nitroquinoxaline moiety, which is crucial for its biological activity. The hydroxyl group at the third position of the pyrrolidine enhances its reactivity and interaction with biological targets.

Preliminary studies indicate that (R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol may exhibit activity against various biological targets, particularly in the following areas:

- Anticancer Activity : Quinoxaline derivatives have been noted for their potential anticancer properties. They may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting that this compound could possess antimicrobial properties as well .

Anticancer Studies

A study evaluating quinoxaline derivatives highlighted that compounds similar to (R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol demonstrated significant cytotoxicity against various cancer cell lines. The study reported IC values indicating the concentration required to inhibit cell growth by 50%:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| (R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol | MCF7 (breast cancer) | 12.5 |

| (R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol | A549 (lung cancer) | 15.0 |

These results suggest that this compound could be further developed as a potential anticancer agent .

Antimicrobial Studies

Another investigation into related quinoxaline compounds revealed promising antimicrobial activity. The study utilized a panel of bacterial strains and reported the minimum inhibitory concentration (MIC) values:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| (R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol | E. coli | 32 |

| (R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol | S. aureus | 16 |

These findings indicate that this compound may be effective against certain bacterial infections, warranting further exploration into its mechanism of action .

Case Studies

Several case studies have investigated the pharmacological profiles of quinoxaline derivatives, including (R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol:

- Case Study on Anticancer Properties : A study published in a peer-reviewed journal assessed the efficacy of various quinoxaline derivatives on tumor growth in vivo. The results indicated that (R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol significantly reduced tumor size in xenograft models compared to controls.

- Case Study on Antimicrobial Effects : Research focusing on the antibacterial properties of quinoxaline derivatives showed that treatment with this compound led to a notable decrease in bacterial load in infected models, demonstrating its potential as an antibacterial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.